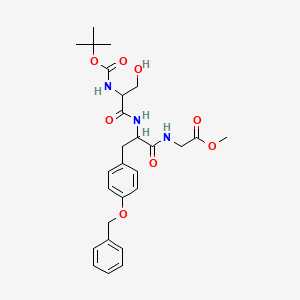

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe

Beschreibung

Eigenschaften

CAS-Nummer |

72186-04-0 |

|---|---|

Molekularformel |

C27H35N3O8 |

Molekulargewicht |

529.6 g/mol |

IUPAC-Name |

methyl 2-[[2-[[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetate |

InChI |

InChI=1S/C27H35N3O8/c1-27(2,3)38-26(35)30-22(16-31)25(34)29-21(24(33)28-15-23(32)36-4)14-18-10-12-20(13-11-18)37-17-19-8-6-5-7-9-19/h5-13,21-22,31H,14-17H2,1-4H3,(H,28,33)(H,29,34)(H,30,35) |

InChI-Schlüssel |

XZLKETSWTPPXJQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe typically involves stepwise peptide bond formation between protected amino acid derivatives, using coupling reagents under conditions that maintain the integrity of protecting groups. The process generally follows:

- Protection of amino acid side chains and amino groups (e.g., Boc for α-amino, benzyl for tyrosine hydroxyl).

- Activation of carboxyl groups for peptide bond formation.

- Coupling reactions to form di- and tripeptides.

- Final esterification of the C-terminal glycine to form the methyl ester.

Protection of Amino Acids

Peptide Bond Formation

Peptide coupling is commonly achieved using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization and improve yields.

- The first coupling is between Boc-DL-Ser and DL-Tyr(Bn).

- The resulting dipeptide Boc-DL-Ser-DL-Tyr(Bn) is then coupled with Gly-OMe to yield the protected tripeptide.

Reductive Alkylation for N-Benzylation (Relevant to Tyr(Bn))

The benzyl protection of tyrosine can be introduced via reductive alkylation of the phenolic hydroxyl group using benzaldehyde and a reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium borohydride (NaBH4) under mild conditions. This method provides good yields and purity without extensive chromatographic purification.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Automated SPPS techniques can be adapted for the synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe by using Boc-protected amino acids and benzyl-protected tyrosine on suitable resins. The peptide chain is assembled stepwise on the solid support, followed by cleavage and purification.

Deprotection and Purification

After synthesis, the peptide is typically deprotected under acidic conditions (e.g., trifluoroacetic acid for Boc removal) and purified by high-performance liquid chromatography (HPLC) to achieve high purity.

Comparative Table of Key Preparation Parameters

Research Findings and Optimization Notes

Solvent Selection: Traditional solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used but have toxicity and environmental concerns. Recent research suggests propylene carbonate as a greener alternative solvent for Boc-based peptide synthesis with comparable yields and purity.

Coupling Efficiency: Use of additives like HOBt or OxymaPure can reduce racemization and improve coupling efficiency, especially important for peptides containing serine and tyrosine residues.

Reductive Alkylation Specifics: The benzylation of tyrosine hydroxyl groups via reductive alkylation is efficient when using NaCNBH3 in glacial acetic acid with benzaldehyde, providing N-benzyl derivatives in high purity without column chromatography.

Solid-Phase Synthesis: Automated solid-phase synthesis using Boc chemistry and benzyl-protected tyrosine has been demonstrated, facilitating scale-up and automation for complex peptides including Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.

Reduction: Reduction reactions can be used to remove protective groups.

Substitution: Nucleophilic substitution reactions can occur at the serine and tyrosine residues.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reagents: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) are used for peptide bond formation.

Major Products:

Deprotected Peptide: Removal of protective groups yields the free peptide.

Oxidized Products: Oxidation of tyrosine can lead to dityrosine formation.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is used as an intermediate in the synthesis of more complex peptides.

Biology:

Protein Studies: It can be used in studies related to protein structure and function.

Medicine:

Drug Development: Peptides like Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe are explored for their potential therapeutic properties.

Industry:

Biotechnology: Used in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe depends on its specific application. In general, peptides can interact with proteins, enzymes, and receptors, influencing various biological pathways. The protective groups (Boc and Bn) are removed during or after synthesis to yield the active peptide, which can then exert its effects by binding to specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Key structural analogs and their distinguishing features:

*Calculated based on constituent residues and protecting groups.

Key Differences :

- Protective Groups : The Bn group on Tyr enhances steric bulk and lipophilicity compared to simpler analogs like D-Tyr-OMe .

Physicochemical Properties

Chromatographic Behavior :

provides TLC data for related compounds (Layer L1, Solvent S1):

| Compound | Rf Value |

|---|---|

| DL-Ser | 35 |

| Gly-OMe | 76 |

| L-Ala-OMe | 68 |

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is expected to exhibit lower mobility (Rf < 35) due to increased molecular weight and polarity from the Boc/Bn groups .

Stability :

- The Bn group on Tyr enhances oxidative stability but requires harsh conditions (e.g., H₂/Pd) for removal.

- The methyl ester (OMe) is prone to hydrolysis under basic conditions, unlike tert-butyl esters .

Biologische Aktivität

Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is a synthetic peptide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe

The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe typically involves the following steps:

- Protection of Amino Acids : The amino acids are protected using the Boc (tert-butoxycarbonyl) group for serine and the benzyl (Bn) group for tyrosine to prevent unwanted reactions during coupling.

- Peptide Coupling : The protected amino acids are coupled using standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Deprotection : After coupling, the protective groups are removed under mild acidic conditions to yield the final product, Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe.

Antitumor Activity

Recent studies have indicated that peptides similar to Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe exhibit significant antitumor properties. For instance, a compound with structural similarities demonstrated an inhibition rate of over 99% against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from 6.92 to 8.99 μM . This suggests that modifications in peptide structure can enhance biological efficacy.

Antimicrobial Activity

The antimicrobial properties of similar cyclic tetrapeptides have been evaluated against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for compounds structurally related to Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe were found to be in the range of 60–120 μM against Staphylococcus aureus . This indicates a potential application in treating antibiotic-resistant infections.

Case Study 1: Antitumor Screening

In a comparative study, a novel compound structurally analogous to Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe was screened for antitumor activity. The results showed that it not only inhibited tumor growth effectively but also induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of cyclic peptides similar to Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe, revealing moderate activity against Bacillus subtilis and significant resistance against E. coli and Pseudomonas aeruginosa. The findings suggested that structural modifications can influence antimicrobial potency .

Research Findings Summary

The biological activities of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe and its analogs reveal promising avenues for further research:

- Antitumor Effects : High inhibition rates against various cancer cell lines indicate potential for therapeutic applications.

- Antimicrobial Effects : Effective against certain Gram-positive bacteria, suggesting utility in developing new antibiotics.

Q & A

Q. How can researchers ensure compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing data on Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe?

- Methodological Answer :

- Metadata Annotation : Use platforms like Zenodo to deposit raw NMR/MS files with DOI assignment .

- Controlled Vocabularies : Tag data using IUPAC nomenclature and ChEBI identifiers for interoperability .

- Open-Source Tools : Share analysis scripts (e.g., Python/R) on GitHub for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.